molecular formula C7H6Cl2FNO2S B8375250 1-chloro-N-(2-chloro-4-fluorophenyl)methanesulfonamide

1-chloro-N-(2-chloro-4-fluorophenyl)methanesulfonamide

Cat. No.: B8375250
M. Wt: 258.10 g/mol
InChI Key: VIPABGFPLAQIFC-UHFFFAOYSA-N
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Description

1-chloro-N-(2-chloro-4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C7H6Cl2FNO2S and its molecular weight is 258.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6Cl2FNO2S

Molecular Weight

258.10 g/mol

IUPAC Name

1-chloro-N-(2-chloro-4-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H6Cl2FNO2S/c8-4-14(12,13)11-7-2-1-5(10)3-6(7)9/h1-3,11H,4H2

InChI Key

VIPABGFPLAQIFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NS(=O)(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

72.8 g (0.5 mol) of 2-chloro-4-fluoroaniline were dissolved in 400 mL of toluene and cooled to 5-10° C., and then 79 g (0.53 mol) of chloromethylsulfonyl chloride were added slowly with stirring. The temperature was kept below 10-15° C. The mixture was then heated to 40° C. for 30 minutes and cooled again to 5-10° C. At this temperature, 101 g (1 mol) of triethylamine was added with stirring and cooling. After the addition was complete, the mixture was stirred at 40° C. for an additional 8 hours and then poured into 1050 mL of 6 N hydrochloric acid. The organic phase was separated and the aqueous phase was washed with toluene. The combined organic phases were poured with vigorous stirring into 12.5% sodium hydroxide solution. The basic aqueous phase was separated and the organic phase was washed with aqueous sodium hydroxide solution. The combined aqueous phases were treated with active carbon and filtered. 6 N hydrochloric acid was added with cooling until the pH was below 7. The precipitated product was filtered off, washed with water and dried to yield 96.8 g (75%) of the title compound as a solid melting at 83-85° C.
Quantity
72.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step Two
Quantity
101 g
Type
reactant
Reaction Step Three
Quantity
1050 mL
Type
reactant
Reaction Step Four
Yield
75%

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